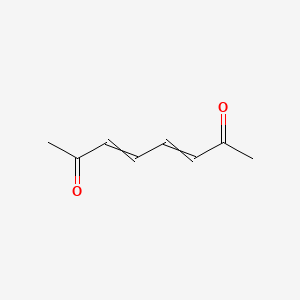

Octa-3,5-diene-2,7-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64330-66-1 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

octa-3,5-diene-2,7-dione |

InChI |

InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h3-6H,1-2H3 |

InChI Key |

BCKGLINGXIXQPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC=CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Octa-3,5-diene-2,7-dione: IUPAC Nomenclature, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-3,5-diene-2,7-dione is a conjugated dienone with a chemical structure that suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of its IUPAC nomenclature, molecular structure, and physicochemical properties. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates data from closely related analogous compounds to provide a predictive profile. Furthermore, it explores general synthetic strategies applicable to conjugated dienones and discusses their potential in drug development, with a focus on their role as Michael acceptors in biological systems.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for the compound is This compound . The name precisely describes its eight-carbon chain (octa-), the presence of two double bonds at the third and fifth positions (-3,5-diene-), and two ketone functional groups at the second and seventh positions (-2,7-dione).[1] The most stable isomer is anticipated to be the (3E,5E) stereoisomer, where both double bonds adopt a trans configuration.

Synonyms: (3E,5E)-3,5-Octadiene-2,7-dione, 3,5-Octadiene-2,7-dione.[2]

Chemical Structure:

The structure consists of an eight-carbon backbone with a conjugated system formed by two carbon-carbon double bonds and two carbonyl groups. This extended conjugation influences the molecule's electronic properties and reactivity.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Quantitative Data Summary

The following table summarizes the available computed and analogous experimental data for this compound and related compounds.

| Property | Value (this compound) | Data Type | Reference/Analog |

| Molecular Formula | C₈H₁₀O₂ | --- | [1] |

| Molecular Weight | 138.16 g/mol | Computed | [1] |

| CAS Number | 64330-66-1 | --- | [2] |

| Appearance | Colorless to pale yellow liquid | Experimental (Analog: 3,5-octadien-2-one) | [3] |

| Specific Gravity | 0.867 - 0.873 @ 25°C | Experimental (Analog: 3,5-octadien-2-one) | [3] |

| Refractive Index | 1.509 - 1.515 @ 20°C | Experimental (Analog: 3,5-octadien-2-one) | [3] |

| Topological Polar Surface Area | 34.1 Ų | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |

| Rotatable Bond Count | 3 | Computed | [2] |

Spectroscopic Data (Analogous Compounds)

Due to the absence of specific spectroscopic data for this compound, the following data for analogous compounds are provided for reference. These spectra can offer insights into the expected spectral characteristics.

-

¹³C NMR: For a related compound, 4,5-dihydroxy-3,5-octadiene-2,7-dione, the presence of carbonyl carbons and sp² hybridized carbons of the diene system would be expected in the downfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 4,5-dihydroxy-3,5-octadiene-2,7-dione, would likely show strong characteristic absorption bands for the C=O stretching of the ketone groups (typically around 1650-1700 cm⁻¹) and C=C stretching of the conjugated diene (around 1600-1650 cm⁻¹).[4]

-

Mass Spectrometry (MS): The mass spectrum of 4,5-dihydroxy-3,5-octadiene-2,7-dione would show the molecular ion peak and characteristic fragmentation patterns.[4]

Experimental Protocols: General Synthesis of Conjugated Dienones

While a specific, detailed protocol for this compound is not available, conjugated dienones are commonly synthesized via aldol condensation reactions, specifically the Claisen-Schmidt condensation.[5][6][7] This methodology involves the base-catalyzed reaction of an aldehyde or ketone with another carbonyl compound, followed by dehydration to yield the α,β-unsaturated carbonyl compound.

General Claisen-Schmidt Condensation Protocol for Dienone Synthesis

This protocol describes a general procedure for the synthesis of a dienone from an appropriate aldehyde and ketone.

Materials:

-

Aldehyde (e.g., crotonaldehyde as a precursor to one of the double bonds)

-

Ketone (e.g., acetone or a substituted ketone)

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Solvent (e.g., ethanol, water)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A solution of the ketone in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Base Addition: An aqueous solution of the base catalyst (e.g., 10% NaOH) is added dropwise to the stirred ketone solution.

-

Aldehyde Addition: The aldehyde is then added dropwise to the reaction mixture, maintaining the low temperature. The reaction is typically stirred for several hours at room temperature.

-

Workup: After the reaction is complete (monitored by TLC), the mixture is acidified with a dilute acid (e.g., 10% HCl) to neutralize the base.

-

Extraction: The product is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure dienone.

Figure 2: General workflow for the synthesis of a dienone via Claisen-Schmidt condensation.

Potential Applications in Drug Development

The core structure of this compound, featuring an α,β,γ,δ-unsaturated dicarbonyl system, presents it as a potential Michael acceptor. Michael acceptors are electrophilic species that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, through a conjugate addition reaction.[8][9][10] This covalent modification of key proteins can modulate their function and is a strategy employed in the design of targeted covalent inhibitors.

Dienones as Michael Acceptors in Biological Systems

The reactivity of Michael acceptors is a key determinant of their biological activity and potential toxicity. The electrophilicity of the β-carbon in the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack. In a biological context, the side chains of amino acids like cysteine and lysine can act as nucleophiles.[9][11]

The potential for this compound to act as a Michael acceptor could be explored in the context of inhibiting enzymes with a reactive cysteine in their active site. Many enzymes, including certain proteases and kinases, rely on a catalytic cysteine residue. Covalent inhibition of such enzymes has emerged as a powerful strategy in drug discovery, leading to drugs with improved potency and duration of action.

Figure 3: Conceptual diagram of this compound acting as a Michael acceptor.

Conclusion

This compound is a molecule of interest due to its conjugated dienone structure. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its nomenclature, structure, and predicted properties based on available information and analogous compounds. The general synthetic routes and the potential of dienones as Michael acceptors in drug discovery highlight promising avenues for future research. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in chemical and pharmaceutical applications.

References

- 1. This compound | C8H10O2 | CID 53674807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 3,5-octadien-2-one, 38284-27-4 [thegoodscentscompany.com]

- 4. spectrabase.com [spectrabase.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Octa-3,5-diene-2,7-dione (CAS: 64330-66-1)

Abstract

This document provides a technical overview of the chemical compound Octa-3,5-diene-2,7-dione, identified by the CAS number 64330-66-1. Due to the limited availability of detailed experimental and biological data in publicly accessible scientific literature, this guide summarizes the core physicochemical properties and identifies areas where further research is needed. The information presented is compiled from chemical databases and supplier information.

Chemical Identity and Properties

This compound is a dione with the molecular formula C₈H₁₀O₂.[1][2] It is characterized by a backbone of eight carbon atoms containing two ketone functional groups and two carbon-carbon double bonds. The compound has a molecular weight of approximately 138.16 g/mol .[1]

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented in Table 1. These values are computationally derived and provide an estimation of the compound's characteristics.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | PubChem[1], Guidechem[2] |

| Molecular Weight | 138.16 g/mol | PubChem[1] |

| XLogP3-AA | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |

| Rotatable Bond Count | 3 | Guidechem[2] |

| Exact Mass | 138.068079557 Da | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Heavy Atom Count | 10 | Guidechem[2] |

| Complexity | 165 | PubChem[1] |

Note: These properties are computationally generated and may not reflect experimentally determined values.

Isomers

The name this compound does not specify the stereochemistry of the double bonds. Therefore, several isomers are possible, including (3E,5E), (3Z,5E), (3E,5Z), and (3Z,5Z) configurations. The CAS number 64330-66-1 may refer to a specific isomer or a mixture. Guidechem specifically lists "(3E,5E)-3,5-Octadiene-2,7-dione" as a synonym.[2]

Synthesis and Experimental Protocols

A comprehensive search of scientific literature did not yield detailed experimental protocols for the synthesis, purification, or analysis of this compound. While some chemical databases suggest synthesis routes by listing precursor CAS numbers, the specific reaction conditions, reagents, solvents, work-up procedures, and purification methods are not publicly documented.

Spectroscopic Data

While some databases indicate the availability of spectroscopic data (NMR, IR, MS) for related compounds, no directly accessible spectra for this compound with CAS number 64330-66-1 were found in the public domain.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding the biological activity of this compound. Consequently, no associated signaling pathways have been identified or described. It is important to distinguish this compound from "4,5-dihydroxy-octa-3,5-diene-2,7-dione," a structurally similar but distinct molecule for which some biological activities have been reported.

Conclusion and Future Directions

This compound (CAS 64330-66-1) is a chemical entity for which only basic, computationally derived physicochemical properties are available in the public domain. There is a notable absence of published experimental data, including synthetic protocols, spectroscopic characterization, and biological activity studies.

For researchers, scientists, and drug development professionals, this represents an area with a significant knowledge gap. Future research efforts would be necessary to:

-

Develop and publish a reliable synthetic route to obtain the pure compound.

-

Perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.

-

Conduct in vitro and in vivo studies to investigate its potential biological activities and toxicological profile.

Without such fundamental data, the potential applications of this compound in any field, including drug development, remain unknown.

Visualizations

Due to the lack of information on experimental workflows or biological signaling pathways for this compound, no diagrams can be generated at this time.

References

Synthesis of Octa-3,5-diene-2,7-dione from Simple Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Octa-3,5-diene-2,7-dione is a conjugated dienone of interest for its potential applications in organic synthesis and as a building block in medicinal chemistry. This technical guide outlines a proposed synthetic pathway for this compound from simple, readily available precursors. Due to the absence of a documented direct synthesis in the current literature, this guide leverages established and robust chemical transformations, including the Claisen-Schmidt condensation, to construct the target molecule. Detailed experimental protocols for analogous reactions are provided to serve as a foundation for the successful synthesis of this compound.

Introduction

The α,β-unsaturated ketone moiety is a prevalent feature in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. The extended conjugation present in dienones, such as this compound, imparts unique chemical reactivity, making them valuable precursors for a variety of chemical transformations. This guide proposes a logical and efficient synthetic strategy for this compound, addressing the current gap in the scientific literature.

Proposed Synthetic Pathway

A convergent and symmetrical approach to the synthesis of this compound is proposed, commencing from the simple precursors acetone and glyoxal. The core of this strategy is a double Claisen-Schmidt condensation. This reaction is a variation of the aldol condensation and is highly effective in forming α,β-unsaturated ketones from the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst.[1][2]

The proposed logical workflow for the synthesis is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, the following detailed methodologies for analogous Claisen-Schmidt condensations can be adapted.

3.1. General Protocol for Acid-Catalyzed Aldol Condensation

This protocol is based on established methods for acid-catalyzed aldol condensations which result in the formation of a conjugated enone.[3][4][5]

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the ketone (e.g., acetone, 2 equivalents).

-

Reagent Addition: The aldehyde (e.g., glyoxal, 1 equivalent) is added to the ketone.

-

Catalyst: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is carefully added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a controlled temperature, which may range from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2. General Protocol for Base-Catalyzed Aldol Condensation

Base-catalyzed conditions are also highly effective for Claisen-Schmidt reactions.[1]

-

Reaction Setup: A three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer is charged with the ketone (e.g., acetone, 2 equivalents) and a solvent (e.g., ethanol or water).

-

Base Addition: An aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise to the stirred solution of the ketone and aldehyde (e.g., glyoxal, 1 equivalent). The temperature is typically maintained between 20-25°C.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting materials are consumed.

-

Workup and Purification: The reaction mixture is neutralized with a dilute acid (e.g., hydrochloric acid). The precipitated product can be collected by filtration, washed with water, and dried. If the product does not precipitate, it can be extracted with an appropriate organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data from Analogous Syntheses

The following table summarizes typical reaction conditions and yields for Claisen-Schmidt condensations, which can be used as a starting point for the optimization of the this compound synthesis.

| Precursors | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetone and Benzaldehyde | NaOH | Ethanol/Water | 20-25 | 2-4 | 85-95 | --INVALID-LINK-- |

| Cyclohexanone and Benzaldehyde | HCl | Acetic Acid | Room Temp. | 12 | 70-80 | --INVALID-LINK-- |

| Acetophenone and Formaldehyde | Piperidine | Methanol | Reflux | 6 | 60-70 | Mannich Reaction followed by elimination |

Alternative Synthetic Strategies

Should the direct double condensation prove to be low-yielding or produce significant side products, alternative multi-step strategies could be employed.

5.1. Synthesis via Vinyl Ketone Intermediate

One such strategy involves the initial synthesis of methyl vinyl ketone (MVK) from acetone, followed by a coupling reaction. MVK can be prepared from acetone and formaldehyde via a Mannich reaction followed by elimination.[6] The subsequent coupling of two MVK molecules could potentially be achieved through various methods, although this would require significant investigation.

5.2. Palladium-Catalyzed Dehydrogenation

Another modern approach could involve the synthesis of the saturated precursor, octa-2,7-dione, followed by a palladium-catalyzed double dehydrogenation to introduce the conjugated double bonds.[7][8][9] This method offers high selectivity and milder reaction conditions compared to classical condensation reactions.

The proposed workflow for a palladium-catalyzed approach is as follows:

Caption: Alternative synthesis via palladium-catalyzed dehydrogenation.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthetic route to this compound based on well-established organic reactions. The primary proposed method, a double Claisen-Schmidt condensation of acetone and glyoxal, offers a straightforward and atom-economical approach. The provided experimental protocols for analogous reactions serve as a robust starting point for laboratory synthesis. Furthermore, alternative strategies are presented to offer flexibility in the synthetic design. It is anticipated that this guide will be a valuable resource for researchers in the fields of organic synthesis and drug development.

References

- 1. jove.com [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]

- 6. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Frontier Molecular Orbitals of Octa-3,5-diene-2,7-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Frontier Molecular Orbitals

In the realm of molecular chemistry, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). These orbitals are paramount in determining a molecule's reactivity and its behavior in chemical reactions. The energy and spatial distribution of the HOMO are indicative of a molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO's energy and shape govern its capacity to accept electrons, thus behaving as an electrophile.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and electronic excitability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap is characteristic of a molecule that is more reactive and can be more readily polarized.

For a molecule like Octa-3,5-diene-2,7-dione, which possesses a conjugated π-system, the study of its FMOs is particularly insightful. The delocalized electrons in the conjugated system significantly influence the energies and shapes of the HOMO and LUMO, which in turn dictate its reactivity in processes such as cycloadditions, nucleophilic additions, and its potential as a precursor in organic synthesis. In the context of drug development, understanding the FMOs of a molecule can aid in predicting its interactions with biological targets, its metabolic stability, and its potential for engaging in specific biochemical pathways.

Computational Methodology for Frontier Orbital Analysis

The theoretical investigation of molecular orbitals is predominantly carried out using computational quantum chemistry methods. Density Functional Theory (DFT) has emerged as a robust and widely used approach for such studies due to its favorable balance of accuracy and computational cost.

Experimental (Computational) Protocol:

A typical computational protocol for the theoretical investigation of the frontier orbitals of this compound would involve the following steps:

-

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its atoms. A common and reliable method for this is the B3LYP functional in combination with a Pople-style basis set such as 6-31G(d).

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties of the molecule.

-

Frontier Molecular Orbital Calculation: Once the optimized geometry is confirmed, the frontier molecular orbitals (HOMO and LUMO) and their corresponding energies are calculated. This is a standard output of most quantum chemistry software packages.

-

Visualization of Molecular Orbitals: To gain a qualitative understanding of the molecule's reactivity, the spatial distributions of the HOMO and LUMO are visualized. These visualizations reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance.

-

Analysis of Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:

-

Ionization Potential (I): Approximated as the negative of the HOMO energy (-EHOMO).

-

Electron Affinity (A): Approximated as the negative of the LUMO energy (-ELUMO).

-

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It is a measure of the molecule's resistance to changes in its electron distribution.

-

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2. It represents the escaping tendency of electrons from a system.

-

Electrophilicity Index (ω): Calculated as μ2 / (2η). It quantifies the ability of a molecule to accept electrons.

-

The logical workflow for such a theoretical investigation is depicted in the following diagram:

Quantitative Data Summary

As previously noted, specific computational data for this compound is not available in the peer-reviewed literature. However, based on typical values for similarly structured conjugated enones, we can present a set of hypothetical yet realistic data for illustrative purposes. These values are representative of what would be expected from a DFT calculation at the B3LYP/6-31G(d) level of theory in the gas phase.

| Parameter | Symbol | Hypothetical Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 | eV |

| HOMO-LUMO Energy Gap | ΔE | 4.5 | eV |

| Ionization Potential | I | 6.5 | eV |

| Electron Affinity | A | 2.0 | eV |

| Chemical Hardness | η | 2.25 | eV |

| Chemical Potential | μ | -4.25 | eV |

| Electrophilicity Index | ω | 4.01 | eV |

Note: These values are for illustrative purposes and should be confirmed by specific calculations for this compound.

Interpretation of Frontier Orbitals and Reactivity

The HOMO of a conjugated system like this compound is expected to be a π-orbital with significant electron density delocalized across the diene and carbonyl groups. The LUMO would correspondingly be a π*-antibonding orbital.

-

Nucleophilic Attack: The regions of the molecule with the largest lobes in the HOMO surface are the most likely sites for electrophilic attack.

-

Electrophilic Attack: Conversely, the largest lobes of the LUMO surface indicate the probable sites for nucleophilic attack. For α,β-unsaturated carbonyls, both the carbonyl carbon and the β-carbon are potential electrophilic sites. The relative contributions of these atoms to the LUMO will influence the regioselectivity of nucleophilic addition (1,2- vs. 1,4-addition).

-

Pericyclic Reactions: In reactions such as Diels-Alder, the symmetry and energy of the FMOs of the diene (in this case, the diene moiety of this compound) and the dienophile are crucial for predicting the feasibility and stereochemical outcome of the reaction.

The following diagram illustrates the general signaling pathway of how FMO analysis informs reactivity prediction.

Spectroscopic and Synthetic Profile of Octa-3,5-diene-2,7-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for octa-3,5-diene-2,7-dione. Due to the limited availability of direct spectroscopic data in publicly accessible databases, this document focuses on the primary literature that describes the synthesis and characterization of this compound.

Introduction

This compound is a conjugated dienone that has been of interest as a synthetic intermediate, particularly in the synthesis of carotenoids. The molecule exists as different geometric isomers, with the (E,E)- and (E,Z)-isomers being the most cited. Understanding its spectroscopic properties is crucial for its identification and characterization in synthetic and biological systems.

Synthesis of this compound

The primary method for the synthesis of this compound reported in the literature involves the acid-catalyzed rearrangement of a precursor.

Experimental Protocol: Synthesis of (E,E)-Octa-3,5-diene-2,7-dione

The most definitive synthesis of (E,E)-octa-3,5-diene-2,7-dione was reported by Ahmad, Sondheimer, Weedon, and Woods in 1952. The experimental protocol is as follows:

-

Starting Material: Hex-3-ene-1,5-diyne-3,4-diol.

-

Reaction: The starting material is treated with an acidic catalyst.

-

Rearrangement: The reaction proceeds through a rearrangement to yield the target compound.

-

Purification: The crude product is purified by crystallization.

A detailed, step-by-step protocol from the original literature is not digitally available at this time.

The logical workflow for this synthesis can be visualized as follows:

Caption: Synthetic workflow for (E,E)-Octa-3,5-diene-2,7-dione.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, MS) for this compound is scarce. The primary literature from the mid-20th century often described compounds with limited spectroscopic characterization by modern standards.

Based on the structure of (E,E)-octa-3,5-diene-2,7-dione, the expected spectroscopic features are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be symmetrical.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | s | 6H | H1, H8 (CH₃) |

| ~6.5 | d | 2H | H3, H6 |

| ~7.2 | dd | 2H | H4, H5 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is also expected to show symmetry.

| Chemical Shift (ppm) | Assignment |

| ~28 | C1, C8 (CH₃) |

| ~130 | C3, C6 |

| ~145 | C4, C5 |

| ~198 | C2, C7 (C=O) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~1670 | C=O (conjugated ketone) |

| ~1630 | C=C (conjugated alkene) |

| ~980 | C-H bend (trans-alkene) |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 138.0681 (for C₈H₁₀O₂)

-

Key Fragmentation Patterns: Expected fragments would involve the loss of acetyl (CH₃CO) and methyl (CH₃) groups.

Conclusion

An In-depth Technical Guide to the Discovery and Isolation of Octa-3,5-diene-2,7-dione Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-3,5-diene-2,7-dione serves as a core scaffold for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of its analogues, with a particular focus on the widely studied curcuminoid family. Detailed experimental protocols for synthesis, quantitative data on physicochemical properties and biological activities, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The this compound moiety is a linear dienone structure that forms the backbone of numerous natural and synthetic compounds. The parent compound, this compound, is a simple yet versatile intermediate in organic synthesis, particularly for carotenoids.[1] However, it is the diverse array of analogues, where the terminal methyl groups are replaced by various substituents, that has garnered significant attention in the scientific community.

One of the most prominent classes of this compound analogues is the curcuminoids. Curcumin, the principal curcuminoid found in the spice turmeric (Curcuma longa), is a prime example of a 1,7-diaryl-1,6-heptadiene-3,5-dione, which can be viewed as a diaryl analogue of this compound. These compounds have been extensively investigated for their anti-inflammatory, antioxidant, and cytotoxic properties. This guide will delve into both naturally occurring and synthetically derived analogues of this compound, providing researchers with a solid foundation for future exploration.

Discovery and Isolation of Natural Analogues

While the parent this compound is primarily a synthetic intermediate, substituted analogues have been identified in nature. A notable example is 4,5-dihydroxy-octa-3,5-diene-2,7-dione , which has been detected as a volatile component in several species of the plant genus Artemisia.[2][3]

Isolation of 4,5-dihydroxy-octa-3,5-diene-2,7-dione from Artemisia Species

The isolation of volatile compounds from plant material typically involves extraction followed by chromatographic separation and spectroscopic identification.

Experimental Protocol: General Procedure for Extraction and Isolation

-

Plant Material Collection and Preparation: Aerial parts of the Artemisia species are collected, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as dichloromethane or a mixture of hexane and ethyl acetate. This can be performed using maceration, Soxhlet extraction, or accelerated solvent extraction techniques.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed to separate the components based on their polarity.

-

Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) or crystallization.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the carbon-hydrogen framework and connectivity.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as hydroxyl and carbonyl groups.

-

Synthesis of this compound Analogues

The synthesis of this compound analogues is most commonly achieved through condensation reactions. The Claisen-Schmidt condensation is a powerful and widely used method for the synthesis of dienones, particularly the curcuminoid family.

General Synthetic Strategy: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens. In the context of this compound analogues, 2,4-pentanedione (acetylacetone) serves as the ketone, which reacts with two equivalents of an appropriate aldehyde.

Caption: General workflow of the Claisen-Schmidt condensation for curcuminoid synthesis.

Experimental Protocol: Synthesis of a Curcuminoid Analogue

This protocol describes a general procedure for the synthesis of curcuminoids, adapted from established methods.[1][3][4][5]

-

Complex Formation: 2,4-pentanedione and boric anhydride are dissolved in an anhydrous solvent such as ethyl acetate and heated to form a boron complex. This protects the reactive methylene group of the 2,4-pentanedione.

-

Aldehyde Addition: A solution of the desired aromatic aldehyde and tributyl borate in the same solvent is added to the reaction mixture.

-

Condensation: A catalytic amount of a primary amine, such as n-butylamine, is added dropwise, and the reaction is stirred at an elevated temperature for several hours.

-

Hydrolysis: The reaction is quenched by the addition of a dilute acid (e.g., 1N HCl) to hydrolyze the boron complex and precipitate the curcuminoid product.

-

Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane).

Quantitative Data

The following tables summarize key quantitative data for the parent compound, a naturally occurring analogue, and a representative synthetic curcuminoid.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₁₀O₂ | 138.16 | 64330-66-1[6] |

| 4,5-Dihydroxy-octa-3,5-diene-2,7-dione | C₈H₁₀O₄ | 170.16 | 435275-07-3[7] |

| Curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) | C₂₁H₂₀O₆ | 368.38 | 458-37-7 |

Table 2: Spectroscopic Data for 4,5-Dihydroxy-octa-3,5-diene-2,7-dione

| Spectroscopic Technique | Key Signals / Data |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z 170 |

| ¹³C NMR | Data available in spectral databases[7] |

| Infrared (IR) (Vapor Phase) | Characteristic absorptions for O-H and C=O stretching |

Table 3: Biological Activity of Selected Curcuminoid Analogues

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| Curcumin | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxic | ~20-30 |

| Dienone 2c (a curcumin analogue) | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxic | <1 |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Signaling Pathways and Biological Activity

The biological activities of this compound analogues, particularly curcuminoids, are attributed to their ability to modulate multiple signaling pathways. Their electrophilic dienone core can react with nucleophilic residues on proteins, thereby altering their function.

Caption: Key signaling pathways modulated by this compound analogues.

Anti-inflammatory Activity

Many curcuminoid analogues exhibit potent anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor NF-κB. This, in turn, downregulates the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2).

Cytotoxic and Anti-cancer Activity

The cytotoxic effects of these compounds against various cancer cell lines are often mediated through the induction of apoptosis. This can occur via the activation of caspases and the inhibition of anti-apoptotic proteins like Bcl-2. Some dienones have shown selective toxicity towards cancer cells while being less harmful to non-cancerous cells.[8]

Antioxidant Activity

The phenolic hydroxyl groups present in many curcuminoids contribute to their antioxidant properties by scavenging reactive oxygen species (ROS). Additionally, they can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

Conclusion

The this compound scaffold is a valuable platform for the development of novel therapeutic agents. While natural sources provide some interesting analogues, synthetic methodologies, particularly the Claisen-Schmidt condensation, offer a versatile route to a wide array of derivatives. The well-documented anti-inflammatory, cytotoxic, and antioxidant activities of the curcuminoid family highlight the potential of this compound class. This guide has provided the essential technical details to aid researchers in the discovery, isolation, and synthesis of novel this compound analogues for future drug development endeavors.

References

- 1. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US7507864B2 - Method for the synthesis of curcumin analogues - Google Patents [patents.google.com]

- 4. Synthesis of Curcuminoids and Evaluation of Their Cytotoxic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | C8H10O2 | CID 53674807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,5-Dihydroxy-3,5-octadiene-2,7-dione | C8H10O4 | CID 5367917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Pathways of Octa-3,5-diene-2,7-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-3,5-diene-2,7-dione is a conjugated diketone with potential applications in various fields of chemical synthesis and material science. Understanding its stability and degradation pathways is crucial for its effective handling, storage, and application, particularly in the context of drug development where the stability of intermediates and final products is paramount. This technical guide provides a comprehensive overview of the predicted stability and potential degradation pathways of this compound based on the well-established chemistry of analogous α,β-unsaturated ketones and diketones. It outlines plausible photochemical, thermal, and hydrolytic degradation mechanisms. Furthermore, this document details generalized experimental protocols for the synthesis and stability assessment of this compound, providing a framework for researchers to generate empirical data.

Introduction

This compound is a linear diketone featuring a conjugated system of two double bonds and two carbonyl groups. This arrangement of functional groups imparts specific chemical properties and reactivity to the molecule. The presence of α,β-unsaturation in conjunction with the ketone functionalities makes the molecule susceptible to various degradation pathways, including photochemical reactions, thermal decomposition, and hydrolysis. While specific experimental data on the stability of this compound is not extensively available in the current literature, its behavior can be predicted with a reasonable degree of accuracy by examining the known chemistry of similar compounds.

The stability of a chemical entity is a critical parameter in drug development, influencing its shelf-life, formulation, and in vivo performance. Degradation products can lead to loss of efficacy, altered bioavailability, and potential toxicity. Therefore, a thorough understanding of the degradation profile of a molecule like this compound is essential for its potential use in pharmaceutical research and development.

This guide aims to:

-

Propose the most likely degradation pathways for this compound.

-

Summarize the expected influence of environmental factors such as light, heat, and pH on its stability.

-

Provide detailed, adaptable experimental protocols for the synthesis and stability analysis of this compound.

-

Offer a foundation for further empirical investigation into the specific chemical behavior of this compound.

Predicted Stability and Degradation Pathways

The chemical structure of this compound suggests several potential routes for degradation. The conjugated π-system can absorb ultraviolet (UV) and visible light, leading to photochemical reactions. The presence of two ketone groups and allylic protons makes the molecule susceptible to thermal decomposition and rearrangements. Finally, the carbonyl groups are potential sites for nucleophilic attack, including hydrolysis.

Photochemical Degradation

Photochemical reactions are expected to be a major degradation pathway for this compound upon exposure to light. The photochemistry of ketones is well-characterized and often involves Norrish Type I and Type II reactions.

-

Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. For this compound, this would lead to the formation of acyl and alkyl radical intermediates. These highly reactive radicals can then undergo a variety of secondary reactions, including decarbonylation, recombination, and abstraction of hydrogen atoms from other molecules, leading to a complex mixture of degradation products.

-

Norrish Type II Reaction: This intramolecular reaction occurs if there is a γ-hydrogen atom that can be abstracted by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol derivative (Norrish-Yang reaction) or cleave to yield an enol and an alkene. Given the linear structure of this compound, the abstraction of a γ-hydrogen from the terminal methyl groups is plausible.

The extended conjugation in this compound may also facilitate other photochemical reactions such as cis-trans isomerization around the carbon-carbon double bonds and [2+2] cycloadditions, potentially leading to dimerization or polymerization, especially at higher concentrations.

Thermal Degradation

At elevated temperatures, this compound is expected to undergo thermal degradation. The presence of double bonds and carbonyl groups can facilitate various reactions:

-

Isomerization: Thermal energy can induce cis-trans isomerization of the double bonds, potentially altering the physical and chemical properties of the compound.

-

Electrocyclic Reactions: The conjugated diene system could potentially undergo thermally induced electrocyclic reactions, though this is generally less common for acyclic dienes compared to cyclic ones.

-

Radical Reactions: At higher temperatures, homolytic cleavage of C-C or C-H bonds can occur, initiating radical chain reactions that can lead to polymerization or fragmentation into smaller volatile molecules.

-

Decarbonylation: Similar to photochemical processes, thermal energy can also induce the loss of carbon monoxide, particularly from acyl radical intermediates if they are formed.

Hydrolytic Degradation

The stability of this compound in aqueous environments will be highly dependent on the pH of the solution.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the formation of a hydrate (gem-diol). While hydrate formation is often reversible, subsequent reactions could occur, especially at the α,β-unsaturated positions.

-

Base-Catalyzed Hydrolysis: In basic media, the α-protons (protons on the carbons adjacent to the carbonyl groups) are acidic and can be abstracted to form an enolate. The carbonyl carbons are also susceptible to direct attack by hydroxide ions. These reactions can potentially lead to retro-aldol type reactions or other rearrangements and decompositions. The extended conjugation of the enolate could influence the reaction pathways.

It is also important to consider the keto-enol tautomerism of the diketone system.[1][2][3][4][5] While simple ketones exist predominantly in the keto form, the presence of the 1,3-diketone-like substructure (at C2-C4 and C5-C7) can favor the formation of enol tautomers, which have different reactivity profiles and may be more or less susceptible to hydrolysis.

Quantitative Data from Analogous Compounds

| Compound Class | Degradation Condition | Observed Products | General Stability |

| Linear α,β-Unsaturated Ketones | UV Irradiation | Isomers, cycloadducts, cleavage products | Generally unstable to light |

| Elevated Temperature | Polymers, fragmentation products | Stability varies with structure | |

| Acidic/Basic Hydrolysis | Hydrates, aldol products/reactants | Susceptible to pH changes | |

| 1,3-Diketones | UV Irradiation | Radical cleavage products | Photochemically reactive |

| Acidic/Basic Hydrolysis | Cleavage of C-C bond | Can undergo hydrolysis |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and stability testing of this compound. These protocols are based on standard organic chemistry techniques and can be adapted and optimized for specific laboratory conditions.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is through an aldol condensation reaction.

Reaction: Self-condensation of acetylacetone (2,4-pentanedione) or a related precursor. A more controlled approach would involve the condensation of two different C4 units. A possible route is the base-catalyzed condensation of 3-oxobutanal with acetone.

Materials:

-

3-Oxobutanal (or a suitable precursor)

-

Acetone

-

Sodium hydroxide or another suitable base

-

Solvent (e.g., ethanol, water)

-

Hydrochloric acid (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 3-oxobutanal in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of sodium hydroxide in the same solvent to the flask.

-

Add a stoichiometric amount of acetone to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Stability Testing Protocol

A comprehensive stability testing protocol should evaluate the impact of light, temperature, and pH.

Materials and Equipment:

-

Pure this compound

-

Solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Photostability chamber with controlled light exposure (e.g., xenon lamp)

-

Temperature-controlled ovens or incubators

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

-

LC-MS system for identification of degradation products

-

NMR spectrometer

Procedure:

1. Preparation of Stock and Sample Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

-

For each stress condition, prepare sample solutions by diluting the stock solution with the appropriate solvent or buffer to a final concentration suitable for analysis.

2. Forced Degradation Studies:

-

Photostability:

-

Expose the sample solutions to a light source in the photostability chamber for a defined period.

-

Wrap a control sample in aluminum foil to protect it from light and keep it under the same temperature conditions.

-

Withdraw aliquots at specified time intervals and analyze by HPLC.

-

-

Thermal Stability:

-

Place sample solutions in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Keep control samples at a reference temperature (e.g., 4°C).

-

Analyze aliquots at various time points.

-

-

Hydrolytic Stability (pH):

-

Prepare sample solutions in buffers of different pH values.

-

Incubate the solutions at a controlled temperature.

-

Analyze the samples at predetermined time points.

-

3. Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. This typically involves method development to optimize the mobile phase, column, flow rate, and detection wavelength.

-

Quantify the amount of this compound remaining at each time point.

-

Calculate the degradation rate and half-life under each stress condition.

-

Use LC-MS to identify the mass of the major degradation products to aid in their structural elucidation.

-

Isolate significant degradation products using preparative HPLC for full structural characterization by NMR and other spectroscopic techniques.

Conclusion

While direct experimental data on the stability of this compound is currently limited, a comprehensive understanding of the chemistry of α,β-unsaturated diketones allows for the prediction of its likely degradation pathways. Photochemical reactions, particularly Norrish Type I and II, are expected to be significant degradation routes. The compound is also predicted to be sensitive to thermal stress and pH variations in aqueous solutions.

The experimental protocols provided in this guide offer a robust framework for the synthesis and systematic evaluation of the stability of this compound. The generation of empirical data through such studies is essential for confirming the proposed degradation pathways, quantifying the rates of degradation, and identifying the resulting products. This knowledge is critical for the handling, storage, and potential application of this compound in research and development, especially within the pharmaceutical industry where chemical stability is a non-negotiable parameter for safety and efficacy. Further research is warranted to fully elucidate the specific stability profile of this intriguing molecule.

References

Navigating the Unseen: A Technical Guide to the Health and Safety of Octa-3,5-diene-2,7-dione

For Researchers, Scientists, and Drug Development Professionals

Published: October 28, 2025

This technical guide provides a comprehensive overview of the known health and safety considerations for the handling of Octa-3,5-diene-2,7-dione. Due to the limited availability of specific toxicological data for this compound, this guide draws upon general principles of laboratory safety, the known hazards of structurally related compounds, and the potential risks associated with its chemical class.

Executive Summary

This compound is a volatile organic compound (VOC) and a member of the alpha,beta-unsaturated dicarbonyl chemical class. While specific toxicity data for this compound is scarce, its structural features suggest a potential for health hazards. Alpha,beta-unsaturated aldehydes and ketones are recognized as a structural alert for potential genotoxicity.[1][2][3] Therefore, stringent adherence to safety protocols is imperative when handling this substance to minimize exposure and mitigate potential risks. This guide outlines essential safety precautions, handling procedures, and emergency responses.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for understanding its behavior and potential for exposure.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not specified |

| Vapor Pressure | Expected to be volatile |

| Solubility | Not specified |

| CAS Number | 64330-66-1 |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its chemical structure and the known toxicology of related compounds.

3.1. Health Hazards

-

Potential for Genotoxicity: As an alpha,beta-unsaturated ketone, this compound contains a reactive Michael acceptor moiety. This structural feature is a known alert for potential genotoxicity, meaning it may have the ability to damage genetic material.[1][2][3]

-

Irritation: Like many volatile organic compounds, it is likely to be an irritant to the eyes, skin, and respiratory tract.

-

Sensitization: Repeated or prolonged skin contact may lead to allergic contact dermatitis.

-

Inhalation Toxicity: Due to its expected volatility, inhalation is a primary route of exposure. Inhaling vapors may cause respiratory irritation, dizziness, headache, and other central nervous system effects.

-

Ingestion Toxicity: Ingestion may cause gastrointestinal irritation.

3.2. Physicochemical Hazards

-

Flammability: The flammability of this compound has not been determined. However, as a volatile organic compound, it should be treated as potentially flammable.

A logical workflow for assessing the risk of handling this compound is presented in the diagram below.

Caption: Risk assessment and control measure workflow.

Safe Handling and Storage

Given the potential hazards, a cautious approach to handling and storage is essential.

4.1. Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]

-

Use of local exhaust ventilation may be appropriate for smaller-scale operations.

4.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Item | Specification |

| Eye Protection | Chemical splash goggles or a face shield.[4][7] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before each use.[4][7] |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[4] |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of exceeding exposure limits, a respirator with an appropriate organic vapor cartridge is required. |

4.3. Hygiene Practices

-

Avoid eating, drinking, or smoking in areas where this chemical is handled.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Remove contaminated clothing immediately and wash before reuse.

4.4. Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

To minimize vapor escape from storage containers, consider using Teflon tape on the threads of the bottle cap or placing the container within a secondary chemical storage bag.[8]

The following diagram illustrates the hierarchy of controls for safe handling.

Caption: Hierarchy of controls for mitigating exposure.

Experimental Protocols

While no specific experimental protocols for the toxicological evaluation of this compound were found, this section outlines general methodologies for assessing the safety of volatile, potentially genotoxic compounds.

5.1. In Vitro Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to assess the mutagenic potential of a chemical. The test substance is incubated with several strains of Salmonella typhimurium that are auxotrophic for histidine. Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

In Vitro Mammalian Cell Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus. Mammalian cells are exposed to the test substance, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is quantified.

5.2. In Vitro Cytotoxicity Assays

-

MTT or XTT Assay: These colorimetric assays measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. They are based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.

Emergency Procedures

6.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

6.2. Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for chemical waste.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Prevent entry into waterways, sewers, basements, or confined areas. Notify environmental health and safety personnel.

Waste Disposal

All waste containing this compound must be handled as hazardous chemical waste.[5] Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

The handling of this compound requires a high degree of caution due to its classification as a volatile organic compound and its structural alert for potential genotoxicity. While specific toxicological data is lacking, the principles of chemical safety for alpha,beta-unsaturated ketones and volatile substances provide a robust framework for minimizing risk. Adherence to the engineering controls, personal protective equipment guidelines, and safe work practices outlined in this guide is essential for the protection of all laboratory personnel. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. air.unimi.it [air.unimi.it]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 5. research.columbia.edu [research.columbia.edu]

- 6. justrite.com [justrite.com]

- 7. editverse.com [editverse.com]

- 8. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]

Solubility Profile of Octa-3,5-diene-2,7-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of Octa-3,5-diene-2,7-dione in common organic solvents. Due to a lack of empirical data in publicly available literature, this document leverages principles of organic chemistry to forecast solubility based on the compound's molecular structure. It also outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to serve as a foundational resource for researchers engaging with this compound in drug development and other scientific applications.

Introduction to this compound

This compound is a conjugated diketone with the molecular formula C₈H₁₀O₂. Its structure, featuring a backbone of eight carbon atoms with two ketone functional groups and two carbon-carbon double bonds in conjugation, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo screening.

Molecular Structure:

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is the cornerstone of predicting solubility. The polarity of this compound, arising from its two ketone groups, and the nonpolar character of its carbon backbone will govern its interaction with various solvents.

The two carbonyl (C=O) groups introduce polarity and the capacity for hydrogen bond acceptance. However, the eight-carbon chain contributes significant nonpolar character. This dual nature suggests that this compound will exhibit a nuanced solubility profile.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The nonpolar hydrocarbon backbone will interact favorably with hexane, but the polar ketone groups will limit solubility. |

| Toluene | Nonpolar (Aromatic) | Moderate to High | The molecule's overall low polarity and potential for pi-pi stacking interactions with the aromatic ring of toluene suggest good solubility. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is suitable for interacting with the ketone groups, while its organic nature will solvate the carbon backbone effectively. |

| Ethyl Acetate | Polar Aprotic | High | Ethyl acetate's polarity and hydrogen bond accepting capability should lead to strong interactions with the solute. |

| Acetone | Polar Aprotic | High | As a ketone itself, acetone shares functional group similarity, which should promote high solubility. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is less effective at solvating nonpolar regions compared to other polar aprotic solvents. |

| Isopropanol | Polar Protic | Moderate | The alcohol can act as a hydrogen bond donor to the ketone's oxygen, but the overall polarity difference may limit high solubility. |

| Ethanol | Polar Protic | Moderate | Similar to isopropanol, ethanol can engage in hydrogen bonding, but its polarity may not be perfectly matched. |

| Methanol | Polar Protic | Low to Moderate | Methanol is more polar than ethanol and isopropanol, which will likely reduce its ability to solvate the nonpolar carbon chain of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a versatile polar aprotic solvent that should readily dissolve this compound. |

| Water | Polar Protic | Very Low | The significant nonpolar hydrocarbon backbone is expected to make this compound poorly soluble in water. |

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the quantitative determination of the solubility of this compound.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is ensured when a solid precipitate remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or other desired units.

-

Alternatively, for more precise quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve using HPLC or GC by injecting the standard solutions and plotting the peak area against concentration.

-

Dilute a known volume of the filtered saturated solution with the same solvent.

-

Inject the diluted sample into the HPLC or GC system and determine the concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking the dilution factor into account.

-

-

-

Data Reporting:

-

Report the solubility as the mean and standard deviation of at least three replicate measurements for each solvent.

-

Specify the temperature at which the solubility was determined.

-

Visualizations

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of this compound.

Conclusion

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Octa-3,5-diene-2,7-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-3,5-diene-2,7-dione is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a conjugated diene system flanked by two ketone functionalities, offers multiple reactive sites for cyclization reactions. This document provides detailed application notes and generalized protocols for the synthesis of furans, pyrroles, and thiophenes based on the well-established Paal-Knorr synthesis, which is a common method for synthesizing such heterocycles from 1,4-dicarbonyl compounds.[1][2][3] While specific experimental data for this compound is limited in publicly available literature, the protocols provided herein are based on established methodologies for analogous unsaturated diketones.

General Reaction Pathway

The synthesis of five-membered heterocycles from this compound is proposed to proceed via a cyclocondensation reaction, analogous to the Paal-Knorr synthesis. The conjugated diene system may influence the reactivity and reaction conditions.

Caption: Generalized reaction pathway for heterocycle synthesis.

Synthesis of 2,5-Dimethyl-3,4-divinylfuran

The synthesis of furan derivatives from 1,4-diketones is typically achieved through acid-catalyzed cyclization and dehydration.[1][2]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or acetic acid.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Proposed Reaction Data

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | p-TsOH | 110 | 6 | 75 |

| 2 | Acetic Acid | H₂SO₄ | 120 | 4 | 82 |

| 3 | Dioxane | Lewis Acid (e.g., ZnCl₂) | 100 | 8 | 68 |

Synthesis of 2,5-Dimethyl-3,4-divinylpyrrole

The reaction of 1,4-diketones with primary amines or ammonia yields pyrrole derivatives.[1][2]

Experimental Protocol

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or acetic acid in a sealed tube, add a primary amine (e.g., aniline) or an ammonium salt (e.g., ammonium acetate) (1.2 eq).

-

Reaction Conditions: Heat the mixture at a specified temperature (see table below) and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extraction: Extract the product with a suitable organic solvent like dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Proposed Reaction Data

| Entry | Amine/Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ammonium Acetate | Acetic Acid | 120 | 12 | 65 |

| 2 | Aniline | Ethanol | 80 | 10 | 78 |

| 3 | Methylamine | Methanol | 65 | 14 | 72 |

Synthesis of 2,5-Dimethyl-3,4-divinylthiophene

Thiophene synthesis can be achieved by treating the 1,4-diketone with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.[4]

Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, add this compound (1.0 eq) and a sulfurizing agent such as Lawesson's reagent or P₄S₁₀ (0.5 eq) to a dry solvent like toluene or xylene.

-

Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress using TLC.

-

Work-up: Cool the mixture and carefully quench it by pouring it into a saturated sodium bicarbonate solution.

-

Extraction: Extract the mixture with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography.

Proposed Reaction Data

| Entry | Sulfurizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Lawesson's Reagent | Toluene | 110 | 5 | 85 |

| 2 | P₄S₁₀ | Xylene | 140 | 3 | 79 |

| 3 | P₄S₁₀/Na₂S | Dioxane | 100 | 6 | 70 |

Workflow for Heterocycle Synthesis

Caption: Experimental workflow for synthesizing different heterocycles.

Concluding Remarks

The protocols outlined above provide a foundational approach for the synthesis of various heterocyclic compounds from this compound. Researchers should note that optimization of reaction conditions, including solvent, temperature, and catalyst, may be necessary to achieve desired yields and purity for this specific substrate. The presence of the conjugated diene system might offer opportunities for further functionalization of the resulting heterocyclic core, making it a valuable building block in medicinal chemistry and materials science.

References

Application Notes and Protocols: Octa-3,5-diene-2,7-dione in the Synthesis of Natural Product Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-3,5-diene-2,7-dione is a versatile divinyl ketone building block with significant potential in the synthesis of natural product analogues. Its conjugated diene and dual ketone functionalities allow for a variety of transformations, most notably the Nazarov cyclization, to construct cyclopentenone rings. These five-membered rings are core structural motifs in a wide array of biologically active natural products, including prostaglandins and jasmonates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of such analogues, offering a valuable tool for researchers in medicinal chemistry and drug discovery.

Introduction